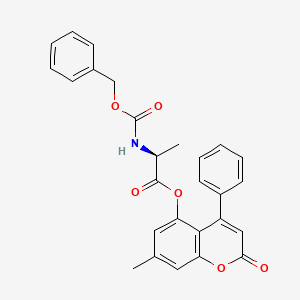![molecular formula C24H20N2O4 B11150476 (1E,2E)-1-(1,3-benzodioxol-5-ylmethylidene)-2-(3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-ylidene)hydrazine](/img/structure/B11150476.png)
(1E,2E)-1-(1,3-benzodioxol-5-ylmethylidene)-2-(3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-ylidene)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[3,4-DIMETHYL-9,10-DIHYDROCYCLOPENTA[C]FURO[2,3-F]CHROMEN-7(8H)-YLIDEN]HYDRAZINE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a dihydrocyclopenta[c]furo[2,3-f]chromene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[3,4-DIMETHYL-9,10-DIHYDROCYCLOPENTA[C]FURO[2,3-F]CHROMEN-7(8H)-YLIDEN]HYDRAZINE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety through a condensation reaction. Subsequent steps involve the construction of the dihydrocyclopenta[c]furo[2,3-f]chromene system, which may require cyclization reactions under specific conditions such as elevated temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[3,4-DIMETHYL-9,10-DIHYDROCYCLOPENTA[C]FURO[2,3-F]CHROMEN-7(8H)-YLIDEN]HYDRAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[3,4-DIMETHYL-9,10-DIHYDROCYCLOPENTA[C]FURO[2,3-F]CHROMEN-7(8H)-YLIDEN]HYDRAZINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: It could be investigated for its therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: It may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[3,4-DIMETHYL-9,10-DIHYDROCYCLOPENTA[C]FURO[2,3-F]CHROMEN-7(8H)-YLIDEN]HYDRAZINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
1-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[3,4-DIMETHYL-9,10-DIHYDROCYCLOPENTA[C]FURO[2,3-F]CHROMEN-7(8H)-YLIDEN]HYDRAZINE: shares structural similarities with other benzodioxole-containing compounds and dihydrocyclopenta[c]furo[2,3-f]chromene derivatives.
Uniqueness
- The unique combination of the benzodioxole moiety and the dihydrocyclopenta[c]furo[2,3-f]chromene system in this compound distinguishes it from other similar compounds. This unique structure may confer specific properties and activities that are not observed in other compounds.
Propiedades
Fórmula molecular |
C24H20N2O4 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
(E)-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5,7-dimethyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-imine |
InChI |
InChI=1S/C24H20N2O4/c1-13-8-20-22(23-21(13)14(2)11-27-23)16-4-3-5-17(16)24(30-20)26-25-10-15-6-7-18-19(9-15)29-12-28-18/h6-11H,3-5,12H2,1-2H3/b25-10+,26-24+ |
Clave InChI |
VTPSUEODENUFPH-VYELXLDRSA-N |
SMILES isomérico |
CC1=CC2=C(C3=C(CCC3)/C(=N\N=C\C4=CC5=C(C=C4)OCO5)/O2)C6=C1C(=CO6)C |
SMILES canónico |
CC1=CC2=C(C3=C(CCC3)C(=NN=CC4=CC5=C(C=C4)OCO5)O2)C6=C1C(=CO6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxamide](/img/structure/B11150397.png)
![Butyl {[1-(2-butoxy-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[C]chromen-3-YL]oxy}acetate](/img/structure/B11150400.png)

![4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-2-(2-methylpropyl)isoquinolin-1(2H)-one](/img/structure/B11150413.png)
![6-({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B11150423.png)
![2-(2-Amino-5-phenyl-4-pyrimidinyl)-5-[(4-vinylbenzyl)oxy]phenol](/img/structure/B11150427.png)
![N-(4-methoxyphenyl)-2-{1-[(2-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11150433.png)

![3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11150446.png)
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide](/img/structure/B11150449.png)
![4-({[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B11150450.png)

![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(2S)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-4-(methylsulfanyl)-1-oxobutan-2-yl]acetamide](/img/structure/B11150455.png)
![6-(3,4-dimethoxyphenyl)-2-{[2-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl]methyl}pyridazin-3(2H)-one](/img/structure/B11150463.png)
